molecular formula C18H18FNO3S B2771203 3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1208517-23-0

3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide

Cat. No. B2771203
CAS RN: 1208517-23-0
M. Wt: 347.4
InChI Key: WIXLNFIBZIEBLA-UHFFFAOYSA-N
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Description

The compound “3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a cyclopropyl group, and a fluorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the fluorophenyl group, and the attachment of the benzenesulfonamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the cyclopropyl group could introduce some strain into the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzenesulfonamide, cyclopropyl, and fluorophenyl groups. Each of these groups has distinct chemical properties that could affect how the compound behaves in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in water, while the cyclopropyl group could affect its stability .

Scientific Research Applications

Synthesis and Chemical Structure Characterization

Research on benzenesulfonamide derivatives, including compounds with structural features similar to 3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide, has led to the development of methods for their synthesis. These methods often involve microwave irradiation for efficient synthesis, showcasing their chemical versatility and potential for modification to enhance their biological activities. For example, the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides using various ketones demonstrates the adaptability of benzenesulfonamide compounds in creating a wide range of derivatives with potential biological activities (Gul et al., 2016).

Inhibition of Enzymes

Benzenesulfonamide derivatives have been studied extensively for their inhibitory effects on various enzymes, including carbonic anhydrase and cyclooxygenase (COX). These compounds exhibit potent inhibitory activities, suggesting their potential therapeutic applications in conditions where enzyme regulation is beneficial. For instance, certain sulfonamide derivatives are potent inhibitors of carbonic anhydrase isoforms, which are important for various physiological functions and are targets for the treatment of diseases like glaucoma, epilepsy, and certain cancers (Gul et al., 2016).

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if it exhibits antibiotic activity, it could be further developed as a new drug .

properties

IUPAC Name

3-acetyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c1-13(21)14-3-2-4-17(11-14)24(22,23)20-12-18(9-10-18)15-5-7-16(19)8-6-15/h2-8,11,20H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXLNFIBZIEBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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